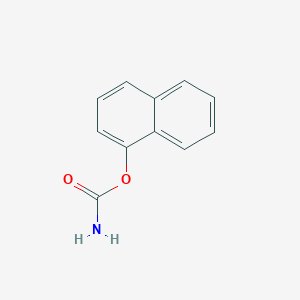

1-Naphthyl carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1133-81-9 |

|---|---|

Molecular Formula |

C11H9NO2 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

naphthalen-1-yl carbamate |

InChI |

InChI=1S/C11H9NO2/c12-11(13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,12,13) |

InChI Key |

RMBCQVQFRYIMFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(=O)N |

Origin of Product |

United States |

Fundamental Research Contexts of N Substituted Carbamates in Chemical Sciences

Historical Trajectories and Milestones in Carbamate (B1207046) Chemical Research

Carbamates are organic compounds derived from the unstable carbamic acid (NH₂COOH). wikipedia.org While the acid itself is elusive, its esters and salts, the carbamates, are stable and have found widespread application. wikipedia.org The synthesis and commercialization of carbamate pesticides began in the 1950s, marking a significant milestone in agricultural chemistry. who.int

Within this context, the compound naphthalen-1-yl N-methylcarbamate, known as Carbaryl (B1668338), was first registered in the United States in 1959 for use on cotton. ca.gov Its development represented a key advancement in the creation of broad-spectrum insecticides. ca.gov The primary mechanism of its insecticidal action is the inhibition of the acetylcholinesterase (AChE) enzyme in the nervous system of the target species. ca.gov The inhibition by carbamates is reversible, which is a key distinction from the action of organophosphate pesticides. who.int Research into carbamates has also led to their classification as a class of nerve agents, although they are less studied in this capacity than organophosphates. nih.govmdpi.com

Structural Classification and Nomenclature within the N-Substituted Carbamate Family

Carbamates are a class of organic compounds that share a common functional group, the carbamate ester, with the general structure R₂NC(O)OR'. wikipedia.org The terms "urethane" or "urethan" are often used interchangeably with carbamate, though this is strictly correct only for the ethyl esters of carbamic acid. iupac.org The substituents on the nitrogen atom (R) and the ester oxygen (R') determine the compound's specific properties and classification. who.int

N-substituted carbamates are broadly categorized based on these substituents:

Carbamate Insecticides : Typically feature a methyl group as the N-substituent (R₁ = CH₃) and an aromatic or aliphatic moiety on the oxygen (R₂). who.int

Carbamate Herbicides : Generally have an aromatic moiety as the N-substituent (R₁ = aryl). who.int

Carbamate Fungicides : Often contain a benzimidazole (B57391) group. who.int

1-Naphthyl N-methylcarbamate (Carbaryl) falls squarely into the insecticide class. Its structure consists of a methyl group on the nitrogen of the carbamic acid and a 1-naphthol (B170400) group attached to the carbonyl carbon via an ester linkage. nih.gov Its formal IUPAC name is naphthalen-1-yl N-methylcarbamate. nih.gov It is structurally distinct from its isomer, Methyl N-(1-naphthyl)carbamate (CAS 5449-00-3), where the methyl group is on the ester oxygen and the 1-naphthyl group is attached to the nitrogen. vulcanchem.com

Classification of N-Substituted Carbamates

| Class | General N-Substituent (R₁) | General O-Substituent (R₂) | Example Application |

|---|---|---|---|

| Insecticides | Methyl | Aromatic or Aliphatic | Pest Control who.int |

| Herbicides | Aromatic | Aromatic or Aliphatic | Weed Control who.int |

Foundational Methodologies in Carbamate-Centric Academic Investigations

The academic investigation of carbamates relies on established methods for their synthesis and characterization. These compounds serve not only as bioactive agents but also as protecting groups in organic synthesis and as monomers for polyurethanes. wikipedia.org

Synthesis Methodologies The synthesis of carbamates can be achieved through several foundational routes. For aryl carbamates like 1-Naphthyl N-methylcarbamate, a common and effective method involves the reaction of a phenol (B47542) with an isocyanate. researchgate.net

Key synthetic pathways for 1-Naphthyl N-methylcarbamate (Carbaryl) include:

Reaction of 1-naphthol with methyl isocyanate : This is a direct method for its synthesis. iisc.ac.innih.gov

Reaction with phosgene (B1210022) derivatives : A two-step process where 1-naphthol is first treated with phosgene to form 1-naphthyl chloroformate. This intermediate then reacts with methylamine (B109427) to yield the final product. iisc.ac.innih.gov

Other general academic methods for carbamate synthesis include:

Alcoholysis of carbamoyl (B1232498) chlorides : The reaction of a carbamoyl chloride with an alcohol. wikipedia.org

From chloroformates and amines : The reaction between a chloroformate and an amine. wikipedia.org

Rearrangement Reactions : The Curtius and Hofmann rearrangements can generate isocyanate intermediates, which are then trapped by alcohols to form carbamates. wikipedia.orgacs.org

Palladium-Catalyzed Synthesis : Modern methods involve the palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate (B1221674) in the presence of an alcohol.

Analytical and Characterization Techniques The structural confirmation and purity assessment of synthesized carbamates like 1-Naphthyl N-methylcarbamate are performed using a suite of standard analytical techniques. In academic research, the structures of newly synthesized carbamate derivatives are routinely confirmed using methods such as:

Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR are used to elucidate the detailed molecular structure. mdpi.com

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight. mdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable tool for analysis. nih.gov

Chromatography : Column chromatography and thin-layer chromatography are frequently used for the purification of carbamate compounds. ucanr.edu

Synthetic Pathways and Derivatization Strategies for 1 Naphthyl Carbamate Scaffolds

Established Reaction Mechanisms and Methodologies for 1-Naphthyl Carbamate (B1207046) Synthesis

The synthesis of 1-naphthyl carbamate and its N-substituted derivatives, such as the well-known insecticide Carbaryl (B1668338) (1-naphthyl-N-methylcarbamate), is primarily achieved through several established chemical routes. These methods typically involve the reaction of 1-naphthol (B170400) with a source of the carbamate functionality.

One of the most direct and widely used methods is the reaction of 1-naphthol with an appropriate isocyanate, such as methyl isocyanate for the synthesis of Carbaryl. arsdcollege.ac.in This reaction proceeds via the nucleophilic attack of the phenolic hydroxyl group of 1-naphthol on the electrophilic carbon of the isocyanate. The process is often catalyzed to enhance reaction rates and yields. For instance, copper-based catalysts have been shown to achieve yields as high as 92%. vulcanchem.com This method is favored for producing a pure final product. arsdcollege.ac.in

Another common industrial method involves reacting 1-naphthol with methyl carbamoyl (B1232498) chloride. arsdcollege.ac.in This condensation reaction releases hydrogen chloride (HCl) as a byproduct, which is typically removed with a stream of an inert gas like nitrogen to drive the reaction to completion. arsdcollege.ac.in

A third route uses phosgene (B1210022) (COCl₂) as a key reagent. In one variation, 1-naphthol is first reacted with phosgene to form 1-naphthyl chloroformate. This intermediate is then subsequently reacted with an amine, such as methylamine (B109427), to yield the desired carbamate. google.com An alternative one-step process involves reacting 1-naphthol, phosgene, and methylamine concurrently in a water-immiscible organic solvent. google.com This approach, however, requires an acid scavenger to neutralize the HCl byproduct. google.com

| Method | Key Reagents | Typical Conditions | Byproduct | Key Findings/Citations |

|---|---|---|---|---|

| Isocyanate Addition | 1-Naphthol, Methyl Isocyanate | Often catalyzed (e.g., copper or palladium catalysts); solvents like toluene (B28343) may be used. vulcanchem.com | None | Considered a method to obtain a pure compound. arsdcollege.ac.in Yields can be very high (e.g., 92% with Cu catalysts). vulcanchem.com |

| Carbamoyl Chloride Condensation | 1-Naphthol, Methyl Carbamoyl Chloride | Room temperature; requires removal of HCl byproduct with an inert gas stream. arsdcollege.ac.in | Hydrogen Chloride (HCl) | An established method for carbamate production. arsdcollege.ac.in |

| Phosgene-Based Synthesis (Two-Step) | 1) 1-Naphthol, Phosgene 2) 1-Naphthyl chloroformate, Methylamine | Sequential reaction involving a chloroformate intermediate. google.com | Hydrogen Chloride (HCl) | A versatile but involves the use of highly toxic phosgene. google.com |

| Phosgene-Based Synthesis (One-Pot) | 1-Naphthol, Phosgene, Methylamine | Concurrent reaction in a water-immiscible solvent like toluene at elevated temperatures (e.g., 98-99°C). google.com | Hydrogen Chloride (HCl) | A one-step process from commercially available materials, yielding 78% in one example. google.com |

Novel Synthetic Approaches to this compound Analogues and Derivatives

Recent advancements in organic synthesis have led to novel, more efficient methods for creating complex analogues of this compound. A prominent strategy is the use of one-pot, multi-component reactions, which combine three or more reactants in a single step to generate structurally diverse molecules, enhancing atom economy and simplifying procedures. researchgate.netmdpi.com

One such approach is the three-component condensation of 2-naphthol, an aldehyde, and a carbamate (like methyl carbamate) to synthesize 1-carbamato-alkyl-2-naphthol derivatives. researchgate.netmdpi.com These reactions are often facilitated by catalysts. For example, silica-supported sodium hydrogen sulfate (B86663) has been used as an effective heterogeneous catalyst under solvent-free conditions, offering high yields and short reaction times. researchgate.net Similarly, the dehydrating agent propylphosphonic anhydride (B1165640) (T3P®) has been successfully employed to mediate the reaction between 2-naphthol, various aromatic aldehydes, and methyl carbamate, producing the corresponding 1-carbamatoalkyl 2-naphthols in good to high yields (60-90%). mdpi.com The reaction is compatible with aldehydes containing both electron-withdrawing and electron-donating groups. mdpi.com These methods provide a versatile platform for generating a library of this compound derivatives with potential applications in medicinal chemistry. researchgate.net

| Aldehyde Component | Reaction Time | Yield (%) |

|---|---|---|

| 3-Fluorobenzaldehyde | 30 min | 90% |

| 4-Chlorobenzaldehyde | 30 min | 89% |

| 4-Bromobenzaldehyde | 30 min | 71% |

| 4-Methylbenzaldehyde | 30 min | 85% |

| 4-Methoxybenzaldehyde | 30 min | 60% |

Stereoselective Synthesis and Enantiomeric Resolution of this compound Chirality Centers

Stereoselective synthesis and the resolution of enantiomers are critical when chirality is a feature of the target molecule. For compounds containing a this compound scaffold, chirality can be introduced and managed through several strategic approaches.

A primary method involves the use of a chiral derivatizing agent to convert a racemic mixture into a pair of diastereomers, which can then be separated using standard chromatographic techniques like HPLC. aocs.org A widely used reagent for this purpose is (S)-(+)- or (R)-(-)-1-(1-naphthyl)ethyl isocyanate. aocs.org This chiral isocyanate reacts with chiral alcohols (e.g., racemic diacylglycerols) to form diastereomeric urethane (B1682113) (carbamate) derivatives. aocs.org These diastereomers, having different physical properties, can be resolved by adsorption chromatography on a silica (B1680970) gel column. aocs.org This strategy has been successfully applied to the resolution of chiral glycerol (B35011) compounds. aocs.org

Conversely, a chiral stationary phase (CSP) can be used to resolve enantiomeric compounds that have been derivatized to contain a naphthyl carbamate moiety. New CSPs based on derivatized malto-oligosaccharides have been developed that incorporate a 1-(1-naphthyl)ethylcarbamate (NEC) group. nih.gov These CSPs provide a chiral environment that interacts differently with the enantiomers of an analyte, allowing for their separation. The configuration of the NEC substituent on the stationary phase influences the elution order of the analyte's enantiomers. nih.gov

Another sophisticated technique involves preparing a chiral stationary phase in situ. A new CSP for resolving amino acid derivatives was created via a three-step reaction in a pre-packed column, culminating in the bonding of an optically active succinimido (S)- or (R)-naphthylethyl carbamate to a polyamine-bonded silica gel. nih.gov

| Strategy | Description | Example Application/Reagent | Citation |

|---|---|---|---|

| Chiral Derivatizing Agent | Reacting a racemic mixture (e.g., alcohols) with a pure chiral isocyanate to form separable diastereomeric carbamates. | (S)-(+)-1-(1-Naphthyl)ethyl isocyanate for resolving diacylglycerols. | aocs.org |

| Chiral Stationary Phase (CSP) | Using a chromatography column with a bonded chiral selector to separate enantiomers. | CSPs with a bonded 1-(1-naphthyl)ethylcarbamate (NEC) moiety for resolving derivatized amines and alcohols. | nih.gov |

| In Situ CSP Preparation | Synthesizing the CSP directly within the chromatography column. | Creating a naphthylethylurea multiple-bonded CSP from an activated carbamate intermediate to resolve amino acid enantiomers. | nih.gov |

Green Chemistry Principles Applied to this compound Synthesis and Process Optimization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles have been applied to the synthesis of this compound and its derivatives to create more environmentally benign and efficient methodologies.

A significant green approach is the development of solvent-free reaction conditions. "Grindstone chemistry," a technique involving the grinding of solid reactants together without any solvent, has been successfully used to prepare primary carbamates. arkat-usa.org In one reported method, 1-naphthol was reacted with sodium cyanate (B1221674) in the presence of silica sulfuric acid, a solid acid reagent, under solvent-free conditions to produce this compound in 77% yield. arkat-usa.org This method avoids the use of toxic and flammable organic solvents, simplifies the work-up procedure, and often proceeds at room temperature. arkat-usa.org

Another green strategy focuses on replacing toxic reagents. Traditional carbamate synthesis often relies on phosgene or its derivatives, which are highly hazardous. banglajol.infonih.gov A greener alternative for synthesizing N-aryl carbamates utilizes a Hofmann rearrangement performed in a one-pot, two-step process using oxone and potassium chloride. nih.gov This method avoids phosgene-related chemicals entirely. nih.gov

Functionalization of the Naphthyl Moiety and Carbamate Group for Research Probes

The this compound scaffold is a versatile platform that can be chemically modified at either the naphthyl ring or the carbamate group to create specialized molecules for research, such as molecular probes or targeted therapeutic agents.

A powerful strategy for functionalizing the naphthyl ring is the Directed ortho-Metalation (DoM) reaction. acs.orgnih.gov The O-carbamate group is a highly effective directed metalation group (DMG). When treated with a strong base like sec-butyllithium, the carbamate group directs the deprotonation to the adjacent (peri or C8) position on the naphthalene (B1677914) ring. acs.orgnih.gov The resulting organolithium intermediate can then react with a wide range of electrophiles, allowing for the precise installation of various functional groups at that position. nih.govchemrxiv.org This regioselective functionalization is valuable for synthesizing poly-substituted aromatic compounds. nih.gov Iron-catalyzed cross-coupling reactions have also been developed to alkylate the 1-position of 1-naphthyl carbamates, showcasing another method for C-C bond formation. nih.gov

The carbamate group itself can act as a linker to attach the naphthyl moiety to other molecules of interest. For example, novel glycolipid analogues of α-GalCer were synthesized by derivatizing the 6"-hydroxyl group of the sugar with a this compound. nih.gov This modification was achieved by reacting the glycolipid with 1-naphthyl isocyanate. These new carbamate-linked analogues were developed as probes to study the immune response mediated by NKT cells and showed potent anti-tumor characteristics. nih.gov Similarly, the hydroxyl group of fluorescent dyes like coumarin (B35378) can be protected with an allyl-functionalized carbamate to create a probe for detecting signaling molecules like carbon monoxide. rsc.org The carbamate acts as a trigger that is cleaved upon reaction, releasing the fluorescent dye. rsc.org

Molecular Mechanisms of Action and Biochemical Interactions of 1 Naphthyl Carbamate

Enzyme Kinetic Studies and Inhibition Mechanisms of Target Biological Systems by 1-Naphthyl Carbamate (B1207046)

1-Naphthyl carbamate, a member of the carbamate class of compounds, is recognized for its inhibitory action on various enzymes, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netontosight.ai These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine (B1216132). researchgate.net The primary mechanism of toxicity for carbamates is the inhibition of acetylcholinesterase in the nervous system. inchem.orgwho.int

The inhibition of cholinesterases by carbamates like this compound occurs through the carbamoylation of the active site of the enzyme. nih.govnih.gov This process renders the enzyme inactive. Unlike organophosphates, the carbamylation of cholinesterases is reversible, meaning the enzyme can be regenerated relatively quickly. inchem.orgwho.intnih.gov Kinetic studies have shown that most carbamates act as pseudoirreversible inhibitors of cholinesterases. researchgate.net

The kinetics of acetylcholinesterase inhibition by 1-naphthyl N-methylcarbamate (carbaryl) have been studied extensively. nih.gov Research has demonstrated a time-dependent carbamylation process of BChE, which is competitive with the substrate at low concentrations. researchgate.net The inhibitory activity of carbamate derivatives can be selective. For instance, certain this compound derivatives have shown excellent selective inhibitory activity for BChE. researchgate.net

The following table summarizes the inhibitory activity of selected carbamates on AChE and BChE:

| Compound | Target Enzyme | IC50 (µM) |

| This compound Derivative 1 | BChE | 0.12 ± 0.09 |

| This compound Derivative 7 | BChE | 0.38 ± 0.01 |

| Galantamine (Standard) | BChE | - |

This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of a substance needed to inhibit a biological process by half.

Beyond cholinesterases, research has explored the inhibitory effects of 1-naphthyl carbamates on other enzymes. For example, some derivatives have been found to be active inhibitors of esterase fractions from the housefly, Musca domestica. ucanr.edu

Structural Elucidation of this compound-Biomolecule Complexes through Advanced Spectroscopic and Diffraction Techniques

The interaction between this compound and biomolecules has been investigated using a variety of advanced analytical techniques to understand the structural basis of its activity. These methods include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. mdpi.comresearchgate.net

X-ray diffraction studies have been instrumental in determining the solid-state structures of metal complexes involving naphthyl-substituted ligands, providing precise information on bond lengths and coordination geometries. mdpi.comresearchgate.netscirp.org For instance, the crystal structure of a bis(1-naphthylimino)acenaphthene compound and its palladium(II) and zinc(II) complexes have been determined, revealing the spatial arrangement of the atoms. researchgate.net Similarly, the crystal structure of a copper(II) complex with N-benzyl-N-nitrosohydroxylamine, a related compound, was elucidated using X-ray diffraction, showing the coordination of the metal ion by the ligand. scirp.org

Spectroscopic techniques provide complementary information in solution. NMR spectroscopy (¹H, ¹³C, and various 2D techniques) and IR spectroscopy have been used to characterize this compound derivatives and their complexes. mdpi.comresearchgate.net For example, NMR has been used to study the formation of carbamic acid from naphthylalkylamines and carbon dioxide in different solvents. researchgate.net Vibrational Sum Frequency Generation (vSFG) spectroscopy, a surface-sensitive technique, has been employed to examine the adsorption of carbaryl (B1668338) onto hydrophilic silica (B1680970) surfaces. acs.org This study revealed that carbaryl molecules adsorb to the silica surface through hydrogen-bonding interactions involving the carbamate group. acs.org

Molecular Dynamics Simulations and Computational Modeling of this compound Binding and Conformational Changes

Computational methods, including molecular dynamics (MD) simulations and molecular docking, have become powerful tools for investigating the binding of this compound to its biological targets at an atomic level. cdc.govnih.gov These simulations provide insights into the dynamic nature of the interactions and the conformational changes that occur upon binding.

MD simulations can model the movement of atoms and molecules over time, offering a detailed view of how a ligand like this compound interacts with a protein. acs.orgmdpi.com For example, MD simulations have been used to study the adsorption of organic contaminants on clay surfaces and the behavior of nanoparticles at substrates. acs.orgmdpi.com A molecular dynamics simulation in the presence of a solvent like acetonitrile (B52724) has been used to examine the environmental effects on the conformation of cholic acid derivatives containing 2-naphthylcarbamate groups. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.gov This method has been used to predict the binding of carbaryl to human melatonin (B1676174) receptors (MT1 and MT2). nih.gov The docking scores indicated that carbaryl binds to the putative melatonin binding sites, with a higher affinity for the MT2 receptor. nih.gov These computational predictions were subsequently validated by in vitro binding assays. nih.gov

The following table presents the molecular docking scores for melatonin and carbamates with human melatonin receptors:

| Ligand | Receptor | Surflex Docking Score |

| Melatonin | hMT2 | 11 ± 0.6 |

| Carbaryl | hMT2 | 8.7 ± 0.5 |

| Carbofuran | hMT2 | 7.9 ± 0.2 |

| Melatonin | hMT1 | 11 ± 0.9 |

| Carbaryl | hMT1 | 6.3 ± 0.7 |

| Carbofuran | hMT1 | 4.7 ± 0.4 |

This table shows the Surflex docking scores, which estimate the binding affinity between a ligand and a receptor. Higher scores generally indicate stronger binding.

Allosteric Modulation and Orthosteric Binding Site Characterization in Protein Targets

The interaction of ligands with proteins can occur at two main types of sites: orthosteric and allosteric. The orthosteric site is the primary binding site for the endogenous ligand, while an allosteric site is a distinct location on the protein where binding of a modulator can influence the protein's activity. biorxiv.orgpharmacologycanada.org

Carbamates, including this compound derivatives, are primarily known to interact with the orthosteric site of their target enzymes, such as the active site of acetylcholinesterase. who.intnih.gov This direct, competitive inhibition is the classical mechanism of action for these compounds. pressbooks.pub

However, recent research has also investigated the potential for carbamates to act as allosteric modulators. nih.gov Allosteric modulators can either enhance (positive allosteric modulators, or PAMs) or decrease (negative allosteric modulators, or NAMs) the affinity and/or efficacy of the orthosteric ligand. mdpi.com Studies on muscarinic acetylcholine receptors have shown that some ligands can act as bitopic ligands, interacting with both orthosteric and allosteric sites. mdpi.com

A study investigating the binding of carbamate insecticides to human melatonin receptors suggested an orthosteric binding mode for carbaryl. nih.gov However, the study also acknowledged that most G-protein-coupled receptors (GPCRs) possess allosteric binding pockets, leaving open the possibility of allosteric modulation by other carbamates. nih.gov The characterization of allosteric sites is an active area of research, as allosteric modulators can offer therapeutic advantages over orthosteric drugs. biorxiv.orgimrpress.com

Mechanistic Impact of this compound on Specific Biochemical Pathways and Cellular Signaling

The interaction of this compound with its molecular targets triggers a cascade of events that impact various biochemical pathways and cellular signaling processes. The most well-documented effect is the disruption of cholinergic signaling due to the inhibition of acetylcholinesterase. nih.gov This leads to an accumulation of acetylcholine at neuronal synapses and neuromuscular junctions, resulting in cholinergic toxicity. nih.gov

Beyond its effects on the nervous system, this compound (carbaryl) has been shown to influence other cellular pathways. Studies have indicated that carbamates can induce oxidative stress. nih.govnih.gov For example, microarray analysis of human melanocytes exposed to carbaryl revealed an upregulation of antioxidant genes like Hemeoxygenase-1 (HMOX1). nih.govresearchgate.net This suggests that the cell is mounting a defense against oxidative damage.

Furthermore, this compound exposure has been linked to alterations in DNA damage response and cell cycle regulation. nih.gov In human melanocytes, carbaryl, particularly in combination with solar radiation, led to the upregulation of genes such as CDKN1A, BRCA1/2, and MDM2, which are involved in DNA repair and cell cycle control. nih.govresearchgate.net This was accompanied by an arrest of the cell cycle in the S-phase. nih.gov

Carbamates can also affect signaling pathways related to endocrine function. cdc.govresearchgate.net Computational studies have explored the potential for carbaryl to bind to nuclear hormone receptors, such as the estrogen and androgen receptors, suggesting a possible mechanism for endocrine disruption. cdc.govresearchgate.net Additionally, research has identified carbaryl as a structural mimic of the neurohormone melatonin, capable of binding to melatonin receptors and potentially altering circadian rhythms and other regulatory processes. nih.govacs.org

The degradation of carbaryl itself involves a specific metabolic pathway. In soil bacteria, carbaryl is first hydrolyzed to 1-naphthol (B170400). nih.gov This is then further metabolized through a series of enzymatic steps involving intermediates such as 1,2-dihydroxynaphthalene, salicylaldehyde, and gentisate. nih.gov

Degradation Pathways, Metabolites, and Environmental Biotransformation of 1 Naphthyl Carbamate

Microbial Degradation Mechanisms and Enzymatic Systems Involved in 1-Naphthyl Carbamate (B1207046) Transformation

Microorganisms play a crucial role in the breakdown of 1-Naphthyl carbamate in soil and aquatic environments. pakbs.org Several bacterial and fungal species have demonstrated the ability to utilize this compound as a source of carbon and nitrogen. researchgate.netnih.govnih.gov The initial and most critical step in the microbial degradation of this compound is the hydrolysis of the carbamate ester linkage. nih.govnih.gov This reaction is catalyzed by a class of enzymes known as carbaryl (B1668338) hydrolases or carbamate hydrolases. nih.govnih.gov

This enzymatic hydrolysis yields 1-naphthol (B170400), methylamine (B109427), and carbon dioxide. nih.govnih.gov The resulting 1-naphthol, a major degradation product, is further metabolized by various microbial pathways. researchgate.netnih.gov For instance, some bacteria, such as those from the genera Pseudomonas and Arthrobacter, can metabolize 1-naphthol. nih.govnih.gov In some Pseudomonas strains, 1-naphthol is hydroxylated to 1,2-dihydroxynaphthalene, which is then cleaved and funneled into central metabolic pathways via intermediates like salicylate (B1505791) and gentisate. nih.govnih.gov The enzymes involved in this subsequent degradation are inducible, with their activity increasing in the presence of this compound. nih.gov

The genetic basis for this compound degradation has been linked to plasmids in some bacteria. In an Arthrobacter species, two separate plasmids were found to be responsible for the hydrolysis of this compound to 1-naphthol and the subsequent utilization of 1-naphthol. nih.gov This highlights the genetic adaptability of microorganisms to break down synthetic compounds.

Table 1: Examples of Microorganisms Involved in this compound Degradation

| Microorganism Genus | Key Degradation Step | Reference |

| Arthrobacter | Hydrolysis to 1-naphthol and further metabolism. | nih.gov |

| Pseudomonas | Utilization of 1-naphthol and its conversion to central metabolites. | researchgate.netnih.gov |

| Citrobacter | Utilization of this compound as a carbon and energy source. | researchgate.netoup.com |

| Enterobacter | Utilization of this compound as a carbon and energy source. | researchgate.netoup.com |

| Achromobacter | Metabolism of this compound, potentially via catechol. | nih.gov |

| Rhizobium | Possesses esterase-type carbaryl hydrolase. | nih.gov |

| Aspergillus terreus | Transformation of this compound to this compound and then to 1-naphthol. | who.int |

| Gliocladium roseum | Metabolizes this compound to hydroxylated derivatives. | researchgate.net |

Photodegradation Kinetics and Product Characterization of this compound under Environmental Conditions

Photodegradation, or the breakdown of compounds by light, is another significant pathway for the dissipation of this compound in the environment, particularly in surface waters and on plant and soil surfaces. researchgate.netmdpi.com The process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment called photosensitizers. csbsju.edu

Direct photolysis of this compound in aqueous solutions when exposed to wavelengths greater than 290 nm (within the solar spectrum) has been observed. epa.gov The rate of photodecomposition can be influenced by the solvent, with studies showing different product distributions in various alcohols and cyclohexane. tandfonline.comtandfonline.com The primary products of direct photolysis often include 1-naphthol and naphthalene (B1677914). tandfonline.comtandfonline.com The formation of these products suggests cleavage of both the ester linkage (α-cleavage) and the bond between the naphthyl group and the oxygen (β-cleavage). tandfonline.comtandfonline.com

Indirect photolysis can be a significant degradation route in natural waters containing dissolved organic matter (NOM) and nitrate (B79036) ions. csbsju.edu These substances can absorb sunlight and produce highly reactive species, such as hydroxyl radicals, which then react with and degrade this compound. csbsju.edu The efficiency of indirect photolysis is dependent on the concentration of these photosensitizers and other water quality parameters. csbsju.edu For example, in wetland water, indirect photolytic degradation was found to be more significant at lower pH values. csbsju.edu

The kinetics of photodegradation are often described by a pseudo-first-order rate constant. The half-life of this compound due to photolysis can vary from hours to days depending on the specific conditions such as light intensity, water chemistry, and the presence of sensitizers. epa.gov

Table 2: Major Photodegradation Products of this compound

| Product | Formation Pathway | Reference |

| 1-Naphthol | Direct photolysis (α-cleavage), Hydrolysis | tandfonline.comtandfonline.com |

| Naphthalene | Direct photolysis (β-cleavage) | tandfonline.comtandfonline.com |

| 2-hydroxy-1,4-naphthoquinone | Photo-oxidation | mdpi.com |

Chemical Hydrolysis and Other Abiotic Degradation Pathways of this compound in Aqueous and Soil Systems

Chemical hydrolysis is a primary abiotic degradation pathway for this compound, particularly in aqueous environments. researchgate.netresearchgate.net The rate of hydrolysis is highly dependent on pH and temperature. epa.govresearchgate.netclemson.edu The carbamate ester linkage is susceptible to cleavage under both acidic and, more significantly, alkaline conditions. clemson.edunih.gov

In alkaline waters, the hydrolysis of this compound is rapid and follows first-order kinetics with respect to the concentration of hydroxide (B78521) ions. who.intacs.org The half-life of the compound decreases significantly as the pH increases. For example, at a pH of 8, the half-life can be a matter of days, while at a pH of 9, it can be reduced to hours. epa.gov The primary product of hydrolysis is 1-naphthol. researchgate.net

Conversely, under acidic to neutral pH conditions, hydrolysis is much slower, and this compound is relatively stable. who.intclemson.edu Temperature also plays a crucial role, with hydrolysis rates increasing with rising temperatures. epa.govresearchgate.net The presence of certain minerals in soil can also potentially influence the rate of abiotic degradation, although sorption to soil particles can sometimes protect the molecule from degradation. researchgate.net

Table 3: Half-life of this compound Hydrolysis at Different pH Values

| pH | Temperature (°C) | Half-life | Reference |

| 7 | 20 | 11.5 days | epa.gov |

| 8 | 20 | 1.3 days | epa.gov |

| 9 | 20 | 3.2 hours | epa.gov |

| 10-11 | Not specified | < 1.5 hours to < 10 minutes | acs.org |

Note: These values are indicative and can vary based on specific experimental conditions.

Identification and Structural Elucidation of this compound Metabolites and Degradation Products

A variety of metabolites and degradation products of this compound have been identified from microbial, mammalian, and photochemical studies. The primary and most consistently identified degradation product across different pathways is 1-naphthol. researchgate.netresearchgate.netepa.gov

In addition to 1-naphthol, further transformation products arise from both the naphthyl ring and the carbamate side chain. Microbial and mammalian systems can introduce hydroxyl groups onto the aromatic ring, leading to the formation of hydroxylated metabolites. researchgate.netepa.gov For example, in vitro studies with rat liver microsomes and certain fungi have identified 4-hydroxy-1-naphthyl N-methylcarbamate and 5-hydroxy-1-naphthyl N-methylcarbamate. researchgate.netepa.gov Another identified metabolite is 1-naphthyl N-hydroxymethylcarbamate, which results from the hydroxylation of the N-methyl group. researchgate.netepa.gov

In mammalian systems, these primary metabolites can undergo further conjugation reactions, forming more water-soluble compounds that are more easily excreted. publish.csiro.auepa.gov These conjugates include glucuronides and sulfates of the hydroxylated metabolites, as well as thioether amino acid conjugates. publish.csiro.auepa.govepa.gov

Photodegradation can lead to a different suite of products. Besides 1-naphthol and naphthalene, photo-oxidation can produce quinone-type structures, such as 2-hydroxy-1,4-naphthoquinone. mdpi.comtandfonline.comtandfonline.com

Table 4: Key Metabolites and Degradation Products of this compound

| Compound Name | Type of Product | Pathway of Formation | Reference |

| 1-Naphthol | Primary Degradation Product | Microbial, Photochemical, Hydrolysis | researchgate.netresearchgate.netepa.gov |

| 4-Hydroxy-1-naphthyl N-methylcarbamate | Hydroxylated Metabolite | Microbial, Mammalian Metabolism | researchgate.netepa.gov |

| 5-Hydroxy-1-naphthyl N-methylcarbamate | Hydroxylated Metabolite | Microbial, Mammalian Metabolism | researchgate.netepa.gov |

| 1-Naphthyl N-hydroxymethylcarbamate | Hydroxylated Metabolite | Microbial, Mammalian Metabolism | researchgate.netepa.gov |

| Naphthalene | Degradation Product | Photodegradation | tandfonline.comtandfonline.com |

| 1,2-Dihydroxynaphthalene | Intermediate | Microbial Metabolism | nih.gov |

| Salicylate | Intermediate | Microbial Metabolism | nih.govnih.gov |

| Gentisate | Intermediate | Microbial Metabolism | nih.govnih.gov |

| Glucuronide and Sulfate (B86663) Conjugates | Conjugated Metabolites | Mammalian Metabolism | epa.govepa.gov |

| Thioether Amino Acid Conjugates | Conjugated Metabolites | Mammalian Metabolism | publish.csiro.au |

| 2-hydroxy-1,4-naphthoquinone | Photo-oxidation Product | Photodegradation | mdpi.com |

Influence of Environmental Parameters on the Fate and Persistence of this compound

The persistence and ultimate fate of this compound in the environment are significantly influenced by a range of physical, chemical, and biological parameters.

pH: As previously discussed, pH is a dominant factor controlling the rate of chemical hydrolysis. researchgate.netclemson.edu In alkaline soils and waters (pH > 7), hydrolysis is a rapid degradation process, leading to a shorter persistence of the parent compound. epa.gov In acidic to neutral environments, hydrolysis is much slower, potentially allowing other degradation processes like microbial action or photodegradation to become more significant. who.int

Temperature: Temperature affects the rates of both chemical and biological degradation processes. epa.govresearchgate.net Higher temperatures generally accelerate the rate of hydrolysis and increase microbial activity, leading to faster breakdown of this compound. epa.govresearchgate.netresearchgate.net

Soil Properties: The composition of soil, particularly its organic matter content and clay content, influences the sorption of this compound. researchgate.netmdpi.com Stronger sorption to soil particles can reduce the bioavailability of the compound to microorganisms, potentially slowing down its degradation. pakbs.orgresearchgate.net However, it can also decrease its mobility and leaching potential into groundwater. mdpi.com Soil moisture content is also a critical factor, as it affects both microbial activity and the potential for hydrolysis and transport. researchgate.netinchem.org

Microbial Population: The presence of a well-adapted microbial community can significantly enhance the degradation of this compound. pakbs.org Soils with a history of pesticide application may harbor microbial populations capable of degrading the compound more rapidly than unacclimated soils. researchgate.net The addition of nutrients can also stimulate microbial activity and enhance biodegradation rates. pakbs.org

Sunlight: The availability and intensity of sunlight are key for photodegradation. csbsju.edu In surface waters and on exposed surfaces, photodegradation can be a major dissipation pathway. The presence of natural photosensitizers in water, such as dissolved organic matter, can further accelerate this process. csbsju.edu

Q & A

Q. What are the established synthetic routes for 1-Naphthyl carbamate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : this compound can be synthesized via coupling reactions using Grignard reagents. For example, iron-catalyzed alkylations of aryl carbamates with alkyl Grignard reagents (e.g., methyl or ethyl) yield derivatives under controlled temperatures (e.g., 0–25°C) and inert atmospheres. Optimization involves adjusting catalyst loading (e.g., FeCl₃ vs. Fe(acac)₃) and solvent polarity to minimize side reactions . For regioselective synthesis, 1-naphthyl isocyanate can react with alcohols or amines under anhydrous conditions, with yields improved by using tertiary amine bases (e.g., triethylamine) to scavenge HCl byproducts .

Q. What analytical techniques are recommended for characterizing this compound and confirming its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the carbamate linkage (δ ~155–160 ppm for carbonyl). Aromatic protons in the naphthyl group appear as multiplet signals between δ 7.2–8.5 ppm .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>99.5%). GC-MS with electron ionization (EI) identifies fragmentation patterns (e.g., m/z 215 for molecular ion [M⁺]) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 69.5%, H: 5.3%, N: 5.4%) .

Q. How should researchers address discrepancies in reported toxicity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from differences in assay models (e.g., in vitro vs. in vivo) or metabolite profiling. To resolve these:

- Conduct comparative studies using standardized OECD guidelines (e.g., acute oral toxicity in rodents).

- Use LC-MS/MS to quantify metabolites (e.g., 1-naphthol) in biological matrices, ensuring cross-validation with independent labs .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the phase II metabolic stability of this compound derivatives in pharmacological studies?

- Methodological Answer :

- In Vitro Models : Incubate derivatives with human liver microsomes (HLMs) or recombinant UDP-glucuronosyltransferases (UGTs). Monitor parent compound depletion via LC-MS over 60–120 minutes. Compare with controls (e.g., ICT derivatives) to assess metabolic resistance .

- Structural Modifications : Introduce N-methyl or N-ethyl groups on the carbamate moiety to sterically hinder enzymatic access, as demonstrated in icaritin carbamate analogs .

Q. What strategies exist for utilizing this compound in enantiomeric discrimination studies via NMR spectroscopy?

- Methodological Answer :

- Chiral Solvating Agents : Synthesize 1-(1-naphthyl)ethyl carbamate derivatives of cyclodextrins. These form diastereomeric complexes with chiral analytes (e.g., Ru(phen)₃²⁺), splitting NMR signals (Δδ ~0.1–0.3 ppm) in D₂O or DMSO-d₆ .

- Dynamic Resolution : Use kinetic resolution during synthesis with chiral catalysts (e.g., BINOL-derived phosphoric acids) to enrich enantiomers, followed by NOESY NMR to confirm spatial arrangements .

Q. How can computational methods enhance the design of this compound-based enzyme inhibitors?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model carbamate interactions with target enzymes (e.g., cytochrome P450). Prioritize derivatives with high binding affinity (ΔG ≤ −8 kcal/mol) and low steric clashes .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of inhibitor-enzyme complexes. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) .

Safety and Reproducibility

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis due to potential respiratory irritants .

- Spill Management : Neutralize spills with 10% NaOH solution to hydrolyze carbamate into less toxic 1-naphthol, followed by absorption with vermiculite .

Q. How can researchers ensure reproducibility when reporting synthetic protocols for this compound derivatives?

- Methodological Answer :

- Detailed Documentation : Follow Beilstein Journal guidelines: report catalyst batches (e.g., FeCl₃, Lot #XYZ), solvent drying methods (e.g., molecular sieves), and reaction monitoring (TLC Rf values) .

- Supporting Information : Deposit raw NMR spectra, HPLC chromatograms, and crystallographic data (if applicable) in public repositories (e.g., Zenodo) with persistent DOIs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.